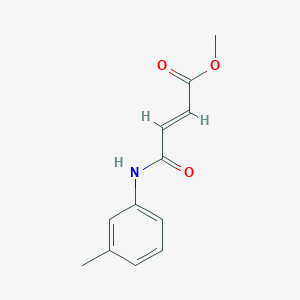

Methyl 4-oxo-4-(3-toluidino)-2-butenoate

Description

Methyl 4-oxo-4-(3-toluidino)-2-butenoate is a β-keto ester derivative characterized by a conjugated enone system and a 3-toluidino substituent. The compound is synthesized via the reaction of p-toluidine with maleic anhydride, followed by esterification with methanol . Key analytical techniques for its characterization include IR spectroscopy (showing C=O stretching at ~1700 cm⁻¹ and N-H bending at ~1550 cm⁻¹) and ¹H NMR spectroscopy (resonances for the methyl ester at δ 3.7–3.8 ppm and aromatic protons at δ 6.5–7.2 ppm) . Its molecular formula is C₁₂H₁₃NO₃, with a molecular weight of 219.24 g/mol. The compound’s reactivity is influenced by the electron-withdrawing keto group and the aromatic amine, making it a candidate for further functionalization in organic synthesis .

Properties

Molecular Formula |

C12H13NO3 |

|---|---|

Molecular Weight |

219.24 g/mol |

IUPAC Name |

methyl (E)-4-(3-methylanilino)-4-oxobut-2-enoate |

InChI |

InChI=1S/C12H13NO3/c1-9-4-3-5-10(8-9)13-11(14)6-7-12(15)16-2/h3-8H,1-2H3,(H,13,14)/b7-6+ |

InChI Key |

AGAPSEQKUAYHRY-VOTSOKGWSA-N |

SMILES |

CC1=CC(=CC=C1)NC(=O)C=CC(=O)OC |

Isomeric SMILES |

CC1=CC(=CC=C1)NC(=O)/C=C/C(=O)OC |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C=CC(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic Acid

- Structure: Replaces the methyl ester with a carboxylic acid group (C₁₁H₁₁NO₃).

- Properties : Increased polarity due to the -COOH group, leading to higher solubility in polar solvents.

- Applications : Used as a biochemical reagent due to its ability to chelate metal ions, unlike the methyl ester derivative .

- Key Difference : The absence of the ester group reduces its volatility and alters its reactivity in nucleophilic acyl substitution reactions.

Methyl 2-oxo-4-phenylbut-3-enoate (CAS 6395-86-4)

- Structure: Substitutes the 3-toluidino group with a phenyl ring (C₁₁H₁₀O₃).

- Properties: The phenyl group enhances lipophilicity (LogP ~2.1 vs. ~1.5 for the toluidino derivative), impacting bioavailability .

- Applications : Primarily used in flavoring agents and fragrance intermediates due to its aromatic profile .

- Key Difference : The lack of an amine group eliminates hydrogen-bonding interactions, reducing its utility in coordination chemistry.

Mevinphos (Methyl 3-((dimethoxyphosphinyl)oxy)-2-butenoate)

- Structure: Features a phosphate ester group (C₇H₁₃O₆P) instead of the toluidino-keto system.

- Properties : High acute toxicity (LD₅₀ ~3–12 mg/kg in rats) due to acetylcholinesterase inhibition .

- Applications: Broad-spectrum insecticide, now restricted due to environmental persistence .

- Key Difference: The phosphate group introduces hydrolytic instability at alkaline pH, unlike the stable toluidino derivative.

2-Hydroxypropyl 4-oxo-4-[[2-(2-oxoimidazolidin-1-yl)ethyl]amino]-2-butenoate (CAS 93942-72-4)

- Structure: Contains an imidazolidinyl-ethylamino side chain and a hydroxypropyl ester (C₁₂H₁₉N₃O₅).

- Properties : Enhanced water solubility due to the hydroxypropyl group (PSA = 109 Ų vs. 52.6 Ų for the methyl ester) .

- Applications : Investigated for pharmaceutical applications, particularly as a prodrug for targeted drug delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.